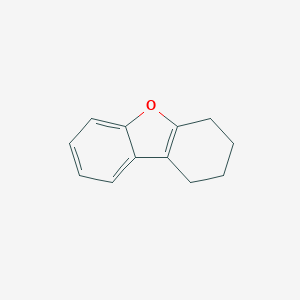

1,2,3,4-Tetrahydrodibenzofuran

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4-tetrahydrodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1,3,5,7H,2,4,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LREHXNMBUBVFHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20156997 | |

| Record name | 1,2,3,4-Tetrahydrodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13130-19-3 | |

| Record name | 1,2,3,4-Tetrahydrodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013130193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4-Tetrahydrodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,2,3,4 Tetrahydrodibenzofuran and Its Derivatives

Cycloaddition-Based Synthetic Routes to Tetrahydrodibenzofurans

Cycloaddition reactions represent a powerful and atom-economical approach for the assembly of cyclic systems. numberanalytics.com These reactions, particularly the Diels-Alder reaction, have been effectively employed in the synthesis of 1,2,3,4-tetrahydrodibenzofuran and its derivatives.

Diels-Alder Reactions of Benzofuran (B130515) Precursors

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of cyclic compound synthesis. iitk.ac.in In the context of 1,2,3,4-tetrahydrodibenzofuran synthesis, this reaction typically involves a substituted benzofuran acting as the diene component and a suitable dienophile.

2-Vinylbenzofurans have been shown to be effective dienes in Diels-Alder reactions. researchgate.net Their reaction with ethylenic dienophiles provides a direct route to 1,2,3,11-tetrahydrodibenzofurans. researchgate.net For instance, the reaction of 2-vinylbenzofuran (B8692172) with maleic anhydride (B1165640) yields the corresponding tetrahydrodibenzofuran adduct. researchgate.net Similarly, photoinduced electron transfer can facilitate the [4+2] cycloaddition of 2-vinylbenzofurans with various dienophiles, including 1,3-cyclohexadienes, to produce 1,2,3,4-tetrahydrodibenzofurans. researchgate.net

Another strategy involves the use of 3-ethoxycarbonyl benzofurans as dienophiles in reactions with dienes like Danishefsky's diene. orgsyn.orgresearchgate.net These reactions have been reported to be regioselective and provide an efficient method for constructing the hexahydrodibenzofuran-7-one or tetrahydrodibenzofuran-7-one skeletons. orgsyn.orgresearchgate.net The resulting tricyclic structures are valuable intermediates for the synthesis of various pharmacologically important compounds. orgsyn.org

The regioselectivity of Diels-Alder reactions involving benzofuran precursors can be influenced by the nature of the substituents. For example, in the reaction of 6,7-dehydrobenzofuran with 2-substituted furans, electron-donating groups on the furan (B31954) ring tend to favor the formation of the more sterically hindered product, while electron-withdrawing groups lead to the opposite regioisomer. nih.gov

Table 1: Examples of Diels-Alder Reactions for Tetrahydrodibenzofuran Synthesis

| Diene | Dienophile | Product | Reference |

| 2-Vinylbenzofuran | Maleic Anhydride | Tetrahydrodibenzofuran adduct | researchgate.net |

| 2-Vinylbenzofuran | 1,3-Cyclohexadiene | 1,2,3,4-Tetrahydrodibenzofuran | researchgate.net |

| Danishefsky's diene | 3-Ethoxycarbonyl benzofuran | Tetrahydrodibenzofuran-7-one | orgsyn.orgresearchgate.net |

| 6,7-Dehydrobenzofuran | 2-Phenylfuran | Contrasteric cycloaddition product | nih.gov |

Intramolecular Annulation via Dienone Intermediates

Intramolecular annulation reactions provide a powerful strategy for the construction of cyclic systems, including the tetrahydrodibenzofuran core. A key approach involves the Robinson annulation, which combines a Michael addition with a subsequent intramolecular aldol (B89426) condensation to form a new six-membered ring. masterorganicchemistry.com

The process typically begins with the formation of a 1,5-diketone intermediate through a Michael reaction. masterorganicchemistry.com This intermediate then undergoes an intramolecular aldol condensation, where an enolate attacks a carbonyl group within the same molecule, leading to the formation of a cyclic product. masterorganicchemistry.comyoutube.com Subsequent dehydration yields an α,β-unsaturated ketone fused to the existing ring system. masterorganicchemistry.com This sequence has been applied to generate the characteristic cyclohexenone ring of the tetrahydrodibenzofuran skeleton.

Metal-Catalyzed and Transition-Metal-Free Approaches for Tetrahydrodibenzofuran Construction

In addition to cycloaddition strategies, metal-catalyzed and acid-promoted reactions offer versatile and efficient pathways to the 1,2,3,4-tetrahydrodibenzofuran framework. These methods often provide high levels of regio- and stereoselectivity.

Palladium-Catalyzed Cyclizations

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide array of C-C and C-heteroatom bond formations. In the synthesis of tetrahydrodibenzofurans, palladium-catalyzed cyclizations have proven to be particularly effective.

One notable approach involves the palladium-catalyzed intramolecular nucleophilic addition of aryl iodides to carbonyl groups. beilstein-journals.org For instance, γ-ketoesters bearing an o-iodobenzyl group can undergo cyclization in the presence of a palladium catalyst to afford tricyclic products stereoselectively. beilstein-journals.org These reactions can proceed with high efficiency and stereocontrol, transferring the relative configuration of the starting material to the product. beilstein-journals.org

Another strategy involves a palladium-catalyzed migratory cyclization of α-bromoalkene derivatives. nih.gov This process can be used to synthesize various benzoheterocycles, including those with an oxygen-containing ring. The reaction proceeds through an unexpected cascade involving a trans-1,2-palladium migration between sp2 carbons. nih.gov

Palladium-catalyzed cyclization/Heck-type sequences have also been developed for the synthesis of substituted furans, which can be precursors to more complex structures. acs.org Furthermore, palladium-catalyzed heteroannulation of o-iodophenols with acetylenic compounds offers a convenient route to benzofurans, which can then be further elaborated into tetrahydrodibenzofurans. researchgate.net

Table 2: Selected Palladium-Catalyzed Reactions for Furan and Benzofuran Synthesis

| Starting Materials | Catalyst System | Product Type | Reference |

| γ-Ketoesters with o-iodobenzyl group | Pd(PPh₃)₄, NEt₃ | Tricyclic alcohol | beilstein-journals.org |

| α-Bromoalkene derivatives (ArXCBr=CH₂) | Pd(OAc)₂, (R)-DM-segphos, CsOPiv | Benzoheterocycles | nih.gov |

| Buta-1,2,3-trienyl carbinols and alkenes | Palladium catalyst | Polysubstituted furans | acs.org |

| o-Iodophenol and acetylenic compounds | Palladium catalyst | Benzofurans | researchgate.net |

Nickel-Catalyzed Processes for Oxacycle Formation

Nickel catalysis has emerged as a powerful tool for the formation of C-O bonds and the construction of oxacycles. organic-chemistry.org These methods often offer advantages in terms of cost and reactivity compared to palladium-based systems.

Nickel-catalyzed cross-coupling reactions have been successfully employed for the synthesis of 2-arylbenzofurans from 2-fluorobenzofurans and arylboronic acids. beilstein-journals.org This reaction proceeds via the activation of the aromatic C–F bond and demonstrates good functional group tolerance. beilstein-journals.org The resulting 2-arylbenzofurans can serve as precursors for further transformations to yield tetrahydrodibenzofuran derivatives.

Furthermore, nickel-catalyzed enantioselective cycloaddition reactions have been developed for the synthesis of chiral N-heterocycles, and similar principles could be extended to the synthesis of oxygen-containing heterocycles. nih.gov The use of chiral ligands in these processes allows for high levels of stereocontrol. nih.govdicp.ac.cn Nickel-catalyzed reactions can also be used for the formation of 1,3-dienes, which are valuable precursors in cycloaddition reactions. nih.gov

Brønsted and Lewis Acid-Promoted Rearrangements

Brønsted and Lewis acids can catalyze a variety of reactions, including rearrangements and cycloadditions, that are useful for the synthesis of the tetrahydrodibenzofuran skeleton. mdpi.com

Brønsted acid-assisted Lewis acids (BLAs) have been shown to be effective catalysts for asymmetric Diels-Alder reactions. libretexts.org These combined catalytic systems can activate various electrophiles towards cycloaddition with dienes. libretexts.org Brønsted acids can also catalyze intramolecular hydroalkoxylation/Claisen rearrangement sequences to form cyclic products. sioc-journal.cn

Lewis acids can promote [3+2] cycloaddition reactions, for example, between benzoquinones and 2,3-dihydrofuran, to afford chiral phenolic tricyclic compounds. libretexts.org Additionally, both Brønsted and Lewis acids can be used to modulate the reactivity in photochemical cycloadditions. researchgate.net The interaction of Lewis acids with electron-rich heteroaromatic compounds like furan can initiate polymerization or other transformations. mdpi.com

Electrochemical Synthesis of Tetrahydrodibenzofuran Structures

Electrochemical methods offer a powerful and often more environmentally benign alternative to traditional chemical synthesis by using electrical current to drive redox reactions. These techniques can provide high selectivity and efficiency in the construction of complex heterocyclic frameworks like 1,2,3,4-tetrahydrodibenzofuran.

Anodic Oxidation Mechanisms

Anodic oxidation is a key process in the electrochemical synthesis of furan-containing heterocycles. The fundamental principle involves the removal of electrons from a substrate at the anode to generate a reactive intermediate, typically a radical cation or a dication, which then undergoes cyclization. ekb.egnih.gov The mechanism of anodic oxidation in the context of forming tetrahydrodibenzofuran-like structures often begins with the oxidation of a suitable precursor, such as a substituted phenol (B47542) or catechol. beilstein-journals.orgpsu.edu

The process can be generalized as follows:

Initial Oxidation : An electron is removed from the substrate at the anode surface, forming a radical cation. ekb.eg

Intermediate Formation : This radical cation can be a highly reactive species. Depending on the substrate and reaction conditions, it may undergo further oxidation to a dication or participate directly in subsequent reactions. For phenols, this often leads to the formation of a phenoxonium cation. beilstein-journals.org

Intramolecular Cyclization : The generated electrophilic intermediate is then attacked by a nucleophilic portion of the same molecule, leading to ring closure.

Product Formation : The cyclized intermediate may undergo further steps like deprotonation or rearomatization to yield the final stable product. beilstein-journals.org

The choice of electrode material is crucial as it can influence the reaction pathway. For instance, in the oxidation of β-hydroxycarboxylic acids, platinum electrodes have been shown to favor a one-electron oxidation process leading to 1,4-migration products, while carbon-based electrodes favor a two-electron oxidation leading to 1,2-migration products. escholarship.orgrsc.org This highlights the tunability of electrochemical reactions. In many electrosynthesis procedures, an undivided cell is used, simplifying the experimental setup. acs.org

A proposed mechanism for the anodic oxidation of catechols in the presence of a nucleophile involves the initial two-electron oxidation of the catechol to an o-benzoquinone. This electrophilic quinone then undergoes a Michael addition with the nucleophile, followed by cyclization and dehydration to form the benzofuran ring system. acs.org

Regioselective Electrosynthesis of Furan Derivatives

Regioselectivity, the control over which region of a molecule reacts, is a significant challenge in organic synthesis. Electrosynthesis provides several strategies to achieve high regioselectivity in the formation of furan derivatives. The outcome of the reaction can be precisely controlled by modulating parameters such as the electrode potential, solvent, and supporting electrolyte. nih.govrsc.org

One strategy for achieving regioselectivity is through the use of directing groups on the starting material. These groups can influence the site of initial oxidation or stabilize the resulting intermediate in a way that favors a specific cyclization pathway.

An example of regioselective electrosynthesis is the formation of selenylbenzo[b]furan derivatives from 2-alkynylphenols. In this process, galvanostatic electrolysis with platinum electrodes in an undivided cell allows for the intramolecular cyclization to proceed with high regioselectivity, yielding C-3 selenylated products. This method is notable for being oxidant-free, base-free, and transition-metal-free. researchgate.net

The table below summarizes the conditions and outcomes of a regioselective electrochemical synthesis of selenylbenzo[b]furans, which are precursors that could potentially be modified to form tetrahydrodibenzofuran structures.

| Entry | Reactant (2-alkynylphenol derivative) | Diselenide | Product | Yield (%) |

| 1 | 2-(Phenylethynyl)phenol | Diphenyl diselenide | 2-Phenyl-3-(phenylselanyl)benzofuran | 98 |

| 2 | 2-(p-Tolylethynyl)phenol | Diphenyl diselenide | 2-(p-Tolyl)-3-(phenylselanyl)benzofuran | 95 |

| 3 | 4-Methyl-2-(phenylethynyl)phenol | Diphenyl diselenide | 5-Methyl-2-phenyl-3-(phenylselanyl)benzofuran | 91 |

| 4 | 2-(Phenylethynyl)phenol | Bis(4-chlorophenyl) diselenide | 3-[(4-Chlorophenyl)selanyl]-2-phenylbenzofuran | 67 |

Table adapted from Martins, G. et al., 2022. The reaction was performed using platinum electrodes under a constant current of 10 mA in acetonitrile (B52724) at room temperature. researchgate.net

Photochemical Synthesis Strategies for Tetrahydrodibenzofuran Frameworks

Photochemical reactions utilize light energy to promote chemical transformations, often enabling the synthesis of complex or strained molecules that are inaccessible through thermal methods. rsc.org These strategies are particularly useful for constructing the fused ring systems found in tetrahydrodibenzofurans.

Photooxygenation Reactions

Photooxygenation involves the reaction of a substance with oxygen under light irradiation, typically in the presence of a photosensitizer. nih.gov This method can be used to introduce oxygen functionality into a molecule, which can then be used in subsequent cyclization or rearrangement reactions to form the desired heterocyclic core. A common reactive species in these reactions is singlet oxygen (¹O₂), which is generated when the excited photosensitizer transfers energy to ground-state molecular oxygen (³O₂). nih.gov

A relevant example is the autoxidation of N-phenyl-1,2,3,9b-tetrahydrodibenzofuran-1,2-dicarboximide and its derivatives. publish.csiro.auresearchgate.net This ground-state process leads to a rearrangement of the less stable 1,2,3,9b-tetrahydrodibenzofuran system to the thermodynamically more stable 1,2,3,4-tetrahydrodibenzofuran moiety, along with the introduction of a hydroperoxy group. publish.csiro.auresearchgate.net The autoxidation of 1-ethyl-N-phenyl-2,3,4,4a-tetrahydrodibenzofuran-3,4-dicarboximide also proceeds with rearrangement to yield a 1-hydroperoxy-1,2,3,4-tetrahydrodibenzofuran derivative. publish.csiro.au

The introduction of certain substituents can facilitate this autoxidation process. publish.csiro.auresearchgate.net These hydroperoxylated intermediates are valuable for further synthetic transformations.

[2+2] Photocycloadditions in Fused-Ring Synthesis

The [2+2] photocycloaddition is one of the most important photochemical reactions for forming four-membered rings. researchgate.netacs.org This reaction, involving the union of two doubly-bonded systems upon light excitation, is a powerful tool for building complex molecular architectures. acs.orgrsc.org In the context of tetrahydrodibenzofuran synthesis, it can be used to construct a key cyclobutane (B1203170) intermediate which is then transformed into the final fused-ring system.

A notable application is the synthesis of 1,3-disubstituted tetrahydrodibenzofurans. This was achieved through a key diastereoselective [2+2] photocycloaddition of a coumarin-3-carboxylate with an alkene. The resulting benzo[b]cyclobuta[d]pyran-3-one photoadducts are then treated with dimethylsulfoxonium methylide, which induces a stereoconvergent transformation to afford the target tetrahydrodibenzofuran derivative. researchgate.net This methodology was successfully applied in the second-generation synthesis of (±)-linderol A. researchgate.netnih.gov

The general pathway is depicted below:

Step 1 : A [2+2] photocycloaddition between a coumarin (B35378) derivative and an alkene forms a tetracyclic cyclobutane-containing intermediate.

Step 2 : The cyclobutane intermediate undergoes a ring-opening and subsequent rearrangement/cyclization, often promoted by a reagent like dimethylsulfoxonium methylide, to yield the tetrahydrodibenzofuran skeleton.

This approach demonstrates the utility of photochemical methods in creating multiple stereocenters and complex ring systems with high control. researchgate.net

Green Chemistry Principles in Tetrahydrodibenzofuran Synthetic Pathways

Green chemistry is a framework of principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemijournal.comresearchgate.net The application of these principles to the synthesis of 1,2,3,4-tetrahydrodibenzofuran and its derivatives is crucial for developing more sustainable and environmentally friendly manufacturing methods. nih.govacs.org

Key green chemistry principles relevant to the advanced synthetic methodologies discussed include:

Prevention of Waste : It is better to prevent waste than to treat or clean it up after it has been created. Electrochemical syntheses can be highly efficient, minimizing byproducts. nih.gov

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. solubilityofthings.com Photocycloadditions, being addition reactions, are inherently atom-economical.

Less Hazardous Chemical Syntheses : Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity. solubilityofthings.comugr.es Electrosynthesis avoids the need for many conventional, often toxic or hazardous, oxidizing and reducing agents. rsc.org For example, using electricity as a "reagent" replaces stoichiometric chemical oxidants. google.com

Safer Solvents and Auxiliaries : The use of auxiliary substances (e.g., solvents) should be made unnecessary or innocuous wherever possible. solubilityofthings.com Some electrochemical reactions can be carried out in greener solvents like water or ionic liquids, or even in solvent-free systems. rsc.org

Design for Energy Efficiency : Energy requirements for chemical processes should be recognized for their environmental and economic impacts and should be minimized. Photochemical reactions can often be carried out at ambient temperature, reducing the energy costs associated with heating. chemijournal.com Similarly, many electrochemical reactions proceed at room temperature. researchgate.net

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents. rsc.org Both photochemical and electrochemical methods can be catalytic. Photochemical reactions often use a catalytic amount of a photosensitizer, while electrosynthesis uses the electrode surface as the catalyst for electron transfer.

By integrating these principles, the synthesis of 1,2,3,4-tetrahydrodibenzofuran can be made more sustainable. For instance, developing an electrochemical route that operates in an aqueous medium at room temperature would align with several green chemistry principles by reducing hazardous solvent use and minimizing energy consumption. rsc.org Similarly, harnessing visible light for photochemical reactions instead of high-energy UV radiation represents a move towards safer and more energy-efficient processes. rsc.org

Solvent-Minimization and Alternative Reaction Media

The reduction or replacement of conventional volatile organic compounds (VOCs) as reaction solvents is a cornerstone of green chemistry. In the synthesis of heterocyclic compounds like tetrahydrodibenzofurans, significant progress has been made in employing alternative media and solvent-free techniques.

Alternative Reaction Media: Deep Eutectic Solvents (DESs) have emerged as promising alternatives to traditional solvents. rsc.org These solvents are typically composed of a mixture of a hydrogen bond donor (e.g., urea, glycerol, or carboxylic acids) and a hydrogen bond acceptor (e.g., a quaternary ammonium (B1175870) salt like choline (B1196258) chloride). researchgate.netscielo.br DESs are attractive due to their low vapor pressure, high thermal stability, biodegradability, low cost, and ease of preparation. rsc.orgresearchgate.net In many cases, the DES can function as both the solvent and the catalyst, simplifying the reaction setup and workup procedures. scielo.br For instance, acidic DESs can catalyze condensation and cyclization reactions, while their ionic nature can help stabilize intermediates and transition states. researchgate.netconsensus.app Water is another green solvent that has been successfully used for various heterocyclic syntheses, offering obvious environmental and safety benefits. The development of water-stable catalysts has enabled a range of stereoselective reactions to be performed in aqueous media with high yields and selectivities. researchgate.net

Solvent-Free and Solvent-Minimized Reactions: An even more sustainable approach is the complete elimination of the solvent. mdpi.com Grindstone chemistry, a mechanochemical method, involves the grinding of solid reactants, often with a catalytic amount of a substance, to initiate a reaction. mdpi.com This technique is highly efficient, reduces reaction times, and minimizes waste, aligning perfectly with the goals of solvent minimization. mdpi.com

Table 1: Comparison of Alternative Reaction Media for Heterocyclic Synthesis

| Reaction Medium | Key Advantages | Representative Examples/Applications |

|---|---|---|

| Deep Eutectic Solvents (DESs) | Low cost, biodegradable, low volatility, tunable properties, can act as catalyst and solvent. rsc.orgresearchgate.net | One-pot multi-component reactions, cyclocondensations, synthesis of quinazolines and thiadiazoles. researchgate.netscielo.br |

| Water | Non-toxic, non-flammable, inexpensive, environmentally benign. | Copper-catalyzed azide-alkyne cycloadditions, stereoselective reactions with water-soluble chiral ligands. consensus.appresearchgate.net |

| Solvent-Free (Mechanochemistry) | No solvent waste, high reaction rates, energy efficient, simple workup. mdpi.com | Biginelli reaction for tetrahydropyrimidine (B8763341) synthesis using Grindstone technique. mdpi.com |

Catalytic Efficiency and Atom Economy in Tetrahydrodibenzofuran Synthesis

Efficiency in chemical synthesis is measured not only by chemical yield but also by catalytic performance and atom economy.

Catalytic Efficiency: The efficiency of a catalyst is determined by its ability to produce a large amount of product per unit of catalyst (turnover number, TON) in a given amount of time (turnover frequency, TOF). High-efficiency catalysts are crucial for industrial applications as they reduce catalyst loading, cost, and potential contamination of the product. In reactions relevant to tetrahydrodibenzofuran synthesis, such as the hydrogenation of the furan or benzene (B151609) ring precursors, catalyst development is key. For example, single-atom catalysts, like platinum on a molybdenum carbide support (Pt1/MoC), have shown outstanding TOFs (up to 3380 h⁻¹) for the selective hydrogenation of quinoline (B57606) to 1,2,3,4-tetrahydroquinoline, a structurally analogous transformation. nih.gov Such high efficiency in a related heterocyclic system highlights the potential for developing highly active catalysts for tetrahydrodibenzofuran synthesis. nih.gov

Atom Economy: Developed by Barry Trost, atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. skpharmteco.comwikipedia.org A reaction with 100% atom economy incorporates all reactant atoms into the product, generating no waste byproducts. wikipedia.orgjocpr.com Synthetic strategies that favor addition and rearrangement reactions over substitution and elimination reactions are preferred.

Addition Reactions: Cycloaddition reactions, such as the Diels-Alder reaction, are classic examples of atom-economical processes. jocpr.com These reactions can form the cyclohexene (B86901) core of the tetrahydrodibenzofuran skeleton in a single, highly efficient step.

Rearrangement Reactions: Intramolecular rearrangements are also perfectly atom-economical as they only reorganize the atoms within a molecule without any loss.

Domino Reactions: These sequences, where multiple bond-forming events occur in a single operation without isolating intermediates, can also lead to high atom economy and process efficiency. researchgate.net

Table 2: Atom Economy of Different Reaction Types

| Reaction Type | General Equation | Atom Economy | Relevance to Tetrahydrodibenzofuran Synthesis |

|---|---|---|---|

| Addition (e.g., Cycloaddition) | A + B → C | 100% | Formation of the carbocyclic ring system. jocpr.com |

| Rearrangement | A → B | 100% | Isomerization and stereochemical control steps. researchgate.net |

| Substitution | A-B + C-D → A-C + B-D | < 100% | Often used but generates byproducts (B-D). |

| Elimination | A-B → A + B | < 100% | Used for introducing unsaturation, generates byproducts. |

Renewable Feedstocks and Energy Optimization in Production

Sustainability in chemical manufacturing involves considering the entire lifecycle, from the origin of raw materials to the energy consumed during production.

Renewable Feedstocks: The chemical industry has historically relied on petrochemical feedstocks. wordpress.com A shift towards renewable feedstocks, primarily derived from biomass, is essential for long-term sustainability. pharmafeatures.com Biomass can be processed into valuable platform chemicals that serve as starting materials for complex molecules. For instance, levulinic acid, which can be produced from C5 and C6 sugars found in biomass, is a precursor to 2-methyltetrahydrofuran (B130290) (2-MeTHF), a bio-based solvent alternative to petrochemically derived tetrahydrofuran (B95107) (THF). wordpress.com Similarly, furfural, another biomass-derived platform chemical, can be a starting point for synthesizing furan-containing structures. pharmafeatures.com The use of feedstocks like used cooking oils and animal fats is also being explored for producing sustainable fuels and chemicals, with dedicated pretreatment facilities being developed to handle these materials. vtti.com

Energy Optimization: The chemical industry is a major consumer of energy, and optimizing its use is critical for both economic and environmental reasons. abb.com Energy optimization in the production of 1,2,3,4-tetrahydrodibenzofuran can be achieved through several strategies:

Process Monitoring and Control: Implementing advanced process control (APC) systems can optimize operating conditions in real-time, leading to energy savings of 2–5% by fine-tuning parameters like temperature, pressure, and flow rates. ipieca.org

Energy Efficiency Reviews: Periodic reviews of equipment and utility efficiency can identify opportunities for improvement, such as upgrading to high-efficiency motors and pumps or improving heat integration to recover and reuse waste heat. ipieca.org

Digitalization: Connecting equipment like motors and drives to cloud-based monitoring services allows for predictive maintenance, which prevents unexpected downtime and ensures machinery operates at peak energy efficiency. abb.com

Stereoselective and Enantioselective Synthesis of Tetrahydrodibenzofuran Derivatives

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Often, only one enantiomer exhibits the desired biological effect. Therefore, methods that can selectively produce a single stereoisomer of a tetrahydrodibenzofuran derivative are of paramount importance.

Chiral Catalyst Applications (e.g., Asymmetric Hydrogenation)

Asymmetric catalysis uses a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Asymmetric hydrogenation is a powerful and widely used technique for this purpose, a discovery that led to the 2001 Nobel Prize in Chemistry for William S. Knowles and Ryōji Noyori. wikipedia.orguclm.es

This method typically involves a transition metal (e.g., Rhodium, Ruthenium, Iridium) complexed with a chiral ligand. wikipedia.org Chiral diphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and DiPAMP, are highly effective. uclm.esharvard.edu In the synthesis of tetrahydrodibenzofuran precursors, a catalyst like a BINAP-Ru(II) complex can selectively hydrogenate a carbon-carbon or carbon-oxygen double bond to create a specific stereocenter with high enantiomeric excess (ee). uclm.es The choice of metal, ligand, and reaction conditions allows for fine-tuning of the reaction's selectivity for a broad range of substrates, including functionalized and simple ketones and olefins. wikipedia.orgharvard.edu

Table 3: Representative Chiral Catalysts for Asymmetric Hydrogenation

| Catalyst System | Metal | Chiral Ligand | Typical Substrates |

|---|---|---|---|

| Knowles Catalyst | Rhodium (Rh) | DiPAMP | Enamides (e.g., in L-DOPA synthesis). uclm.es |

| Noyori Catalyst | Ruthenium (Ru) | BINAP | Functionalized ketones, olefins, aromatic ketones. wikipedia.orguclm.es |

| Ir-PHOX System | Iridium (Ir) | PHOX | Unfunctionalized and tetrasubstituted olefins. ethz.ch |

| SIPHOX-Iridium | Iridium (Ir) | SIPHOX (P,N ligand) | Imines. wikipedia.org |

Diastereoselective Cyclization Reactions

When a molecule has multiple stereocenters, diastereomers can be formed. Diastereoselective reactions are designed to preferentially form one diastereomer over the others. Cyclization reactions are particularly useful for setting multiple stereocenters simultaneously during the construction of the tetrahydrodibenzofuran ring system.

[2+2] Photocycloaddition: In the synthesis of the natural product (-)-Linderol A, a key step is a diastereoselective [2+2] photocycloaddition. This reaction establishes the crucial stereochemistry of the cyclobutane ring, which is later transformed into the tetrahydrodibenzofuran core. nih.gov

Prins Cyclization: This reaction involves the electrophilic addition of an aldehyde or ketone to an alkene followed by cyclization. The use of specific catalysts, such as indium triflate, can lead to the highly diastereoselective formation of substituted tetrahydrofurans. nih.gov

1,3-Dipolar Cycloaddition: This powerful reaction can be used to construct five-membered rings with high stereocontrol. The reaction of a 1,3-dipole with a dipolarophile can be rendered highly diastereoselective through careful choice of reactants and conditions, providing a route to functionalized tetrahydrofuran rings. rsc.org

Stereoconvergent Transformations

A stereoconvergent synthesis is an elegant strategy where a mixture of stereoisomers (either enantiomers or diastereomers) is converted into a single stereoisomer of the product. This approach is highly efficient as it avoids the 50% theoretical yield limit of a classical kinetic resolution and does not require enantiomerically pure starting materials.

A notable application of this strategy is found in the synthesis of the tetrahydrodibenzofuran natural product, (-)-Linderol A. nih.govresearchgate.net The synthesis begins with a diastereoselective [2+2] photocycloaddition that still produces a mixture of photoadducts. nih.gov In a subsequent key step, this mixture of diastereomers undergoes a novel stereoconvergent transformation using dimethylsulfoxonium methylide. This reaction converts the mixture into a single, desired 1,3-disubstituted 1,2,4a,9b-tetrahydrodibenzofuran-4-ol derivative, effectively funneling multiple stereoisomeric intermediates into one product. nih.govresearchgate.netugr.es This powerful transformation streamlines the synthesis and maximizes the yield of the target molecule. figshare.com

Chemical Reactivity and Transformation Studies of the Tetrahydrodibenzofuran Core

Electrophilic Aromatic Substitution Patterns on the Dibenzofuran (B1670420) Moiety

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic systems. minia.edu.egmasterorganicchemistry.com In derivatives of 1,2,3,4-tetrahydrodibenzofuran, the aromatic portion of the molecule undergoes substitution when treated with an electrophile, typically in the presence of a catalyst. libretexts.org The position of substitution is directed by the existing fused ring system and any other substituents present on the aromatic ring. masterorganicchemistry.com

For instance, in 8-nitro-1,2,3,4-tetrahydrodibenzo[b,d]furan, the nitro group (-NO2), which is an electron-withdrawing group, can direct incoming electrophiles to the ortho and para positions relative to itself. smolecule.com Similarly, the methyl groups in 6,9-dimethyl-1,2,3,4-tetrahydrodibenzofuran are electron-donating and can direct electrophiles to specific positions on the aromatic rings. smolecule.com

Common electrophilic substitution reactions include:

Nitration : Introduces a nitro group (—NO2) onto the aromatic ring using a mixture of nitric acid and sulfuric acid. minia.edu.eg The electrophile in this reaction is the nitronium ion (NO2+). minia.edu.eg

Halogenation : Involves the substitution of a hydrogen atom with a halogen (e.g., Cl, Br), typically requiring a Lewis acid catalyst like FeBr3. minia.edu.eg

Alkylation and Acylation (Friedel-Crafts Reactions) : These reactions introduce alkyl (—R) and acyl (—COR) groups, respectively, and are catalyzed by Lewis acids such as AlCl3. minia.edu.egmasterorganicchemistry.com

The reactivity and orientation of substitution are governed by the electronic properties of the substituents and the inherent nature of the fused ring system.

Nucleophilic Substitution Reactions and Derivatives

Nucleophilic substitution reactions involve the replacement of a leaving group by a nucleophile, an electron-rich species. masterorganicchemistry.combyjus.comsavemyexams.com On the 1,2,3,4-tetrahydrodibenzofuran core, these reactions can lead to a variety of functionalized derivatives. smolecule.com

A key example is seen in nitro-substituted tetrahydrodibenzofurans. The nitro group can act as a leaving group or activate the ring for nucleophilic aromatic substitution (SNAr) under appropriate conditions. smolecule.comresearchgate.net For example, the 4-NO2 group can be displaced from 4,6-dinitrobenzo[b]furans in reactions with nucleophiles like thiols. researchgate.net The general principle involves a stronger nucleophile replacing a weaker one, with weaker bases typically being better leaving groups. byjus.com

Methodologies have been developed to prepare various derivatives, such as 8-amido-2-amino-1,2,3,4-tetrahydro-2-dibenzofurans and their fluorinated analogues. researchgate.net These syntheses often involve multi-step sequences, including the acid-catalyzed smolecule.comsmolecule.com-sigmatropic rearrangement of O-aryloximes to construct the tetrahydrodibenzofuran ring system. researchgate.net

| Derivative Class | Synthetic Precursor/Method | Reference |

| 8-Amido-2-amino-1,2,3,4-tetrahydro-2-dibenzofurans | Acid-catalyzed smolecule.comsmolecule.com-sigmatropic rearrangement of O-aryloximes | researchgate.net |

| Fluorinated Tetrahydrodibenzofurans (6-, 7-, 9-fluoro) | Regioselective reactions from fluorobenzene (B45895) derivatives | researchgate.net |

| 8-Nitro-1,2,3,4-tetrahydrodibenzo[b,d]furan | Friedel-Crafts Reactions, Cycloaddition Reactions | smolecule.com |

This table summarizes key derivative classes of 1,2,3,4-tetrahydrodibenzofuran and the methods used for their synthesis.

Oxidative Transformations and Autoxidation Processes

The 1,2,3,4-tetrahydrodibenzofuran core is susceptible to oxidation, particularly through autoxidation processes, which involve reaction with atmospheric oxygen. researchgate.netpublish.csiro.auguidechem.com These reactions often proceed via radical mechanisms and can lead to complex product mixtures. core.ac.uk

Studies on N-phenyl-1,2,3,9b-tetrahydrodibenzofuran-1,2-dicarboximide and its derivatives have shown that autoxidation in a benzene (B151609) solution leads to a mixture of stereoisomeric 4-hydroperoxy-1,2,3,4-tetrahydrodibenzofurans. researchgate.netpublish.csiro.au This process involves a rearrangement from the less stable 1,2,3,9b-tetrahydrodibenzofuran system to the more thermodynamically stable 1,2,3,4-tetrahydrodibenzofuran moiety. researchgate.netpublish.csiro.au The presence of certain substituents, like 4-acetoxy or 3-methoxycarbonyl groups, appears to facilitate this autoxidation. researchgate.netpublish.csiro.au

Hydroperoxides (R-OOH) are key intermediates in autoxidation reactions. numberanalytics.comtaylorandfrancis.comnih.gov They are formed when alkyl radicals react with oxygen to create peroxy radicals, which then abstract a hydrogen atom from another molecule. core.ac.uk In the context of tetrahydrodibenzofurans, hydroperoxy intermediates are formed at the benzylic C-4 position. researchgate.netpublish.csiro.au

The autoxidation of N-phenyl-1,2,3,9b-tetrahydrodibenzofuran-1,2-dicarboximide and its 4-methyl and 4-phenyl derivatives yields stereoisomeric 4-hydroperoxy-1,2,3,4-tetrahydrodibenzofurans. researchgate.netpublish.csiro.au These hydroperoxy intermediates are relatively unstable and can undergo further reactions. numberanalytics.com For example, upon warming in a chloroform (B151607) solution, c-4- and t-4-hydroperoxy-4-methyl-N-phenyl-1,2,3,4-tetrahydrodibenzofuran-r-1,c-2-dicarboximide decompose to produce the corresponding 1,2-dihydrodibenzofuran and fully aromatic dibenzofuran derivatives. researchgate.netpublish.csiro.au

Oxidation of the tetrahydrodibenzofuran system is often accompanied by molecular rearrangements. A significant pathway involves the isomerization of the 1,2,3,9b-tetrahydrodibenzofuran system to the more stable 1,2,3,4-tetrahydrodibenzofuran core during autoxidation. researchgate.netpublish.csiro.au

Another rearrangement pathway was observed in the autoxidation of 1-ethyl-N-phenyl-2,3,4,4a-tetrahydrodibenzofuran-3,4-dicarboximide, which proceeded with rearrangement to yield r-1-ethyl-1-hydroperoxy-N-phenyl-1,2,3,4-tetrahydrodibenzofuran-t-3,t-4-dicarboximide. researchgate.netpublish.csiro.au Acid-catalyzed treatment of hydroperoxy intermediates can also induce rearrangements that lead to ring cleavage. researchgate.netpublish.csiro.au

Formation and Reactivity of Hydroperoxy Intermediates

Reductive Reactions and Hydrogenation Studies

The 1,2,3,4-tetrahydrodibenzofuran ring system can undergo reduction, typically through catalytic hydrogenation. organicchemistrydata.orgmelscience.com This process involves the addition of hydrogen across double bonds in the presence of a metal catalyst. organicchemistrydata.org The specific outcome of the reduction depends on the reaction conditions and the catalyst used. melscience.com

While the dibenzofuran moiety is generally aromatic and thus relatively resistant to reduction, the tetrahydro derivative contains a non-aromatic cyclohexene (B86901) ring that can be hydrogenated. Reduction reactions can convert the tetrahydrodibenzofuran into more saturated derivatives. For example, catalytic hydrogenation can selectively reduce the double bond within the partially saturated ring system. The choice of catalyst (e.g., Palladium, Platinum, Rhodium, Nickel) is crucial for controlling the extent of hydrogenation. organicchemistrydata.orgwikipedia.org

| Reaction Type | Reagents/Catalyst | Product Type | Reference |

| Catalytic Hydrogenation | H2 / Metal Catalyst (e.g., Pd, Pt, Ni) | Saturated derivatives | organicchemistrydata.org |

| Reduction of Nitro Group | Reducing Agents | Amino derivatives | smolecule.com |

This table outlines common reductive transformations applied to the 1,2,3,4-tetrahydrodibenzofuran core and its derivatives.

Ring-Opening and Cleavage Reactions

The heterocyclic furan (B31954) ring and the fused carbocyclic ring of the tetrahydrodibenzofuran core can be cleaved under specific reaction conditions. researchgate.netthieme-connect.de

Acid-catalyzed treatment of 4-hydroperoxy-1,2,3,4-tetrahydrodibenzofuran intermediates can lead to cleavage of the heterocyclic furan ring. researchgate.netpublish.csiro.au For instance, when a mixture of hydroperoxides derived from the 4-methyl substituted dicarboximide was treated with p-toluenesulphonic acid in chloroform, the heterocyclic ring was cleaved to yield 5-ethoxy-3-(2'-hydroxyphenyl)-5-methyl-4-oxo-N-phenylcyclohex-2-ene-1,2-dicarboximide. researchgate.netpublish.csiro.au

Oxidative cleavage of the cyclohexene portion of the ring system is another important transformation. libretexts.org Strong oxidizing agents like hot potassium permanganate (B83412) (KMnO4) or ozone (O3) followed by an oxidative work-up can break the carbon-carbon double bond, typically yielding dicarboxylic acids or ketones. libretexts.orgpearson.com

| Reaction Type | Reagents | Product Description | Reference |

| Acid-Catalyzed Cleavage | p-Toluenesulphonic acid on hydroperoxide intermediate | Cleavage of the furan ring to give a substituted cyclohexene derivative | researchgate.netpublish.csiro.au |

| Oxidative Cleavage | Hot KMnO4 or O3 | Cleavage of the cyclohexene double bond to form ketones/carboxylic acids | libretexts.orgpearson.com |

| Reductive Ring Cleavage | Lithium in refluxing ether | Cleavage of the furan ring to yield 2-hydroxybiphenyls | thieme-connect.de |

This table summarizes key ring-opening and cleavage reactions of the 1,2,3,4-tetrahydrodibenzofuran core.

Functionalization Strategies and Derivatization of the Tetrahydrodibenzofuran Scaffold

The 1,2,3,4-tetrahydrodibenzofuran scaffold is a privileged structure in medicinal chemistry and materials science, prompting extensive research into methods for its modification and derivatization. The ability to introduce a wide array of functional groups onto this core structure allows for the fine-tuning of its physicochemical and biological properties. Functionalization can target either the aromatic portion or the saturated carbocyclic ring, offering multiple avenues for structural diversification. Key strategies employed include electrophilic aromatic substitution, lithiation followed by electrophilic quench, transition-metal-catalyzed cross-coupling reactions, and oxidative transformations.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a fundamental strategy for introducing functional groups directly onto the aromatic ring of the tetrahydrodibenzofuran system. wikipedia.org The position of substitution is dictated by the existing substituents on the aromatic ring. For instance, the nitration of the parent 1,2,3,4-tetrahydrodibenzofuran yields 8-nitro-1,2,3,4-tetrahydrodibenzo[b,d]furan. The strongly deactivating nitro group subsequently directs further electrophilic attacks to the ortho and para positions relative to itself. smolecule.com This allows for sequential functionalization of the aromatic core. Common electrophilic substitution reactions applicable to this scaffold include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. wikipedia.orgsmolecule.com

Table 1: Electrophilic Aromatic Substitution Reactions

| Reaction Type | Substrate | Reagents & Conditions | Product |

|---|---|---|---|

| Nitration | 1,2,3,4-Tetrahydrodibenzofuran | Nitrating agent | 8-Nitro-1,2,3,4-tetrahydrodibenzo[b,d]furan smolecule.com |

Lithiation and Metal-Catalyzed Cross-Coupling

Directed ortho-metalation (DoM) via lithiation is a powerful tool for regioselective functionalization. The use of organolithium reagents, such as butyllithium, often in the presence of a chelating agent like N,N,N′,N′-tetramethylethylenediamine (TMEDA), can deprotonate specific carbon atoms on the aromatic ring. thieme-connect.de This generates a highly reactive organolithium intermediate that can be trapped with various electrophiles to install a wide range of substituents. This method has been demonstrated for the sequential lithiation at the 4- and 6-positions of the parent dibenzofuran scaffold, a strategy applicable to its tetrahydro derivative. thieme-connect.de

Following the introduction of functionalities like halides or boronic esters (often installed via lithiation), palladium-catalyzed cross-coupling reactions become accessible. nobelprize.orglibretexts.org These reactions, including the Suzuki, Heck, Stille, and Sonogashira couplings, are indispensable for forming carbon-carbon and carbon-heteroatom bonds. libretexts.orgresearchgate.net They enable the coupling of the tetrahydrodibenzofuran core with a vast array of partners, such as aryl, vinyl, or alkynyl groups, dramatically expanding the accessible chemical space. nobelprize.orgrsc.org For example, a borylated tetrahydrodibenzofuran can undergo a Suzuki coupling with an aryl halide in the presence of a palladium catalyst and a base to form a biaryl structure. nobelprize.orgrsc.org Similarly, intramolecular Mizoroki-Heck reactions have been employed to construct the tetrahydrodibenzofuran ring system itself, positioning functional groups for further derivatization. researchgate.net

Table 2: Lithiation and Cross-Coupling Strategies

| Reaction Type | Substrate Example | Reagents & Conditions | Product Type |

|---|---|---|---|

| Lithiation/Borylation | Dibenzofuran | 1. sec-Butyllithium 2. Triisopropyl borate | 4-Borylated dibenzofuran thieme-connect.de |

| Hydrogenation | Dibenzofuran-4-yl boronic ester | H₂, Rh/C | Tetrahydrodibenzofuran-4-yl boronic ester rsc.org |

| Suzuki Coupling | Aryl-halide, Organoboron compound | Pd(0) catalyst, Base | C-C coupled biaryl product nobelprize.org |

| Stille Reaction | Organohalide, Organotin compound | Pd(0) catalyst | C-C coupled product libretexts.org |

Oxidation and Rearrangement Reactions

The tetrahydrodibenzofuran scaffold can undergo various oxidative transformations. Autoxidation of certain N-phenyl-1,2,3,9b-tetrahydrodibenzofuran-1,2-dicarboximide derivatives in benzene solution leads to a mixture of stereoisomeric 4-hydroperoxy-1,2,3,4-tetrahydrodibenzofurans. researchgate.netpublish.csiro.au This process involves a rearrangement from the less stable 1,2,3,9b-tetrahydro isomer to the thermodynamically more stable 1,2,3,4-tetrahydrodibenzofuran system. publish.csiro.au These hydroperoxide intermediates can be further transformed; for example, treatment with p-toluenesulphonic acid can induce cleavage of the heterocyclic furan ring. publish.csiro.au

Sigmatropic rearrangements also provide a sophisticated route to highly functionalized tetrahydrodibenzofurans. A notable example is the acid-catalyzed researchgate.netresearchgate.net-sigmatropic rearrangement of specific O-aryloximes, which has been developed to prepare 8-amido-2-amino-1,2,3,4-tetrahydro-2-dibenzofurans, including fluorinated analogues. researchgate.net

Table 3: Oxidation and Rearrangement Findings

| Reaction Type | Substrate Class | Reagents & Conditions | Key Products/Intermediates |

|---|---|---|---|

| Autoxidation | N-phenyl-1,2,3,9b-tetrahydrodibenzofuran-1,2-dicarboximide derivatives | Benzene solution, air | 4-Hydroperoxy-1,2,3,4-tetrahydrodibenzofuran derivatives researchgate.netpublish.csiro.au |

| researchgate.netresearchgate.net-Sigmatropic Rearrangement | O-aryloximes | Acid catalyst | 8-Amido-2-amino-1,2,3,4-tetrahydro-2-dibenzofurans researchgate.net |

Advanced Spectroscopic and Analytical Characterization Methodologies for Tetrahydrodibenzofuran Compounds

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the de novo structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework. scholaris.cagoogle.com For 1,2,3,4-Tetrahydrodibenzofuran, both ¹H and ¹³C NMR are used to confirm the connectivity and chemical environment of each atom in the molecule.

The ¹H NMR spectrum provides information on the number of distinct protons, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling). The structure of 1,2,3,4-Tetrahydrodibenzofuran contains both aromatic and aliphatic protons, which resonate in characteristic regions of the spectrum. The four aromatic protons on the benzene (B151609) ring typically appear in the downfield region (δ 7.0-7.5 ppm), with their specific shifts and coupling patterns dependent on their position relative to the furan (B31954) oxygen. The eight aliphatic protons on the tetrahydro- portion of the molecule resonate further upfield. The protons at C1 and C4, being adjacent to the aromatic and furan rings respectively, are expected in the range of δ 2.5-2.9 ppm, while the protons at C2 and C3 would appear further upfield, likely around δ 1.8-2.0 ppm.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Due to the molecule's asymmetry, all 12 carbon atoms are expected to be unique. The aromatic carbons appear in the δ 110-160 ppm region, with the oxygen-bearing carbons (C4a, C9b) being the most downfield. The aliphatic carbons (C1, C2, C3, C4) are found in the upfield region, typically between δ 20-30 ppm. While detailed, fully assigned experimental spectra for the parent 1,2,3,4-Tetrahydrodibenzofuran are not widely published, the expected chemical shifts can be predicted based on established principles and data from analogous structures.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1,2,3,4-Tetrahydrodibenzofuran Predicted values are based on standard additive models and comparison with structurally similar compounds. Actual experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | ~2.8 (t) | ~23 |

| C2 | ~1.9 (m) | ~21 |

| C3 | ~1.9 (m) | ~21 |

| C4 | ~2.7 (t) | ~29 |

| C4a | - | ~122 |

| C5a | - | ~155 |

| C6 | ~7.4 (d) | ~127 |

| C7 | ~7.2 (t) | ~124 |

| C8 | ~7.3 (t) | ~122 |

| C9 | ~7.5 (d) | ~111 |

| C9a | - | ~118 |

| C9b | - | ~154 |

Mass Spectrometry (MS) Techniques in Compound Identification and Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. When coupled with chromatographic separation, it becomes a cornerstone for identifying compounds in complex mixtures. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for the analysis of volatile and thermally stable compounds. 1,2,3,4-Tetrahydrodibenzofuran has been successfully identified in complex mixtures, such as pyrolysis oils, using this technique. In one such study, it was detected with a retention time of 12.932 minutes, confirming its presence in the sample matrix.

In a typical GC-MS analysis, the compound is ionized, most commonly by electron ionization (EI), which causes the molecule to fragment in a reproducible manner. The resulting fragmentation pattern is a chemical fingerprint that allows for structural confirmation by comparing it to library spectra or by interpreting the fragmentation pathways. The molecular ion peak ([M]⁺) for 1,2,3,4-Tetrahydrodibenzofuran would appear at m/z = 172, corresponding to its molecular weight.

Key fragmentation pathways for this molecule would include:

Retro-Diels-Alder (RDA) reaction: The saturated six-membered ring can undergo an RDA fragmentation, leading to the expulsion of ethene (C₂H₄, 28 Da), resulting in a fragment ion at m/z = 144.

Loss of CO: A characteristic fragmentation for furans and related ethers is the loss of a carbon monoxide molecule (CO, 28 Da), which would lead to a fragment at m/z = 144.

Loss of a hydrogen radical: Loss of a hydrogen atom from the molecular ion can produce a stable ion at m/z = 171.

Table 2: Predicted Key Fragments in the Electron Ionization Mass Spectrum of 1,2,3,4-Tetrahydrodibenzofuran

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

| 172 | [C₁₂H₁₂O]⁺˙ (Molecular Ion) | - |

| 171 | [C₁₂H₁₁O]⁺ | Loss of H˙ |

| 144 | [C₁₀H₈O]⁺˙ | Loss of C₂H₄ (RDA) or Loss of CO |

| 115 | [C₉H₇]⁺ | Subsequent fragmentation of m/z 144 |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a complementary technique to GC-MS, particularly suited for compounds that are non-volatile or thermally labile. While specific LC-MS methods for the parent 1,2,3,4-Tetrahydrodibenzofuran are not extensively detailed in the literature, the analysis of its derivatives is documented, indicating its applicability.

A standard LC-MS method would employ a reversed-phase High-Performance Liquid Chromatography (HPLC) system to separate the analyte from a mixture. The eluent from the HPLC column is then introduced into the mass spectrometer, typically using a soft ionization technique like Electrospray Ionization (ESI). ESI generates protonated molecules, [M+H]⁺, which for 1,2,3,4-Tetrahydrodibenzofuran would be observed at m/z = 173. This technique minimizes fragmentation, making it excellent for confirming the molecular weight of the analyte. Further structural information can be obtained using tandem mass spectrometry (LC-MS/MS), where the parent ion is isolated and fragmented to provide structural details.

Gas Chromatography-Mass Spectrometry (GC-MS)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. This technique is particularly useful for analyzing molecules containing chromophores—parts of a molecule with π-systems or non-bonding electrons that can absorb light.

Table 3: Expected UV-Vis Absorption Maxima (λₘₐₓ) for 1,2,3,4-Tetrahydrodibenzofuran Predicted values based on the known spectrum of benzofuran (B130515) and its derivatives.

| Electronic Transition | Expected λₘₐₓ Range (nm) | Associated Chromophore |

| π → π | ~240 - 250 | Benzofuran system |

| π → π | ~270 - 290 | Benzofuran system |

Chromatographic Separation Techniques for Purification and Analysis

Chromatographic techniques are essential for the isolation, purification, and analytical quantification of 1,2,3,4-Tetrahydrodibenzofuran from reaction mixtures or natural sources.

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for the analysis and purification of moderately polar to non-polar organic compounds. For a compound like 1,2,3,4-Tetrahydrodibenzofuran, reversed-phase HPLC is the method of choice. This technique utilizes a non-polar stationary phase (typically a C18-bonded silica (B1680970) column) and a polar mobile phase.

The separation is based on the partitioning of the analyte between the stationary and mobile phases. By running a gradient of an organic solvent (like acetonitrile) and water, compounds are eluted based on their polarity. 1,2,3,4-Tetrahydrodibenzofuran, being a relatively non-polar molecule, would be well-retained on a C18 column and could be effectively separated from more polar impurities or more non-polar side-products. Detection is commonly achieved using a UV detector set to one of the compound's absorption maxima (e.g., ~280 nm). The retention time under specific conditions serves as a key identifier, while the peak area allows for quantification.

Table 4: Typical HPLC Parameters for the Analysis of 1,2,3,4-Tetrahydrodibenzofuran

| Parameter | Typical Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water (often with 0.1% formic acid or TFA) |

| Mobile Phase B | Acetonitrile (B52724) or Methanol |

| Mode | Gradient elution (e.g., 50% B to 100% B over 20 min) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~280 nm |

Column Chromatography for Isolation

Column chromatography stands as a fundamental and widely utilized purification technique for the isolation of specific compounds from a mixture. iipseries.orgcolumn-chromatography.com The principle of this method relies on the differential adsorption of compounds onto a stationary phase, which allows them to be separated as they move through the column at different rates when carried by a mobile phase. iipseries.org This technique is particularly effective for separating complex mixtures of natural products, offering high resolving power to isolate target compounds from crude extracts. column-chromatography.com

The isolation of 1,2,3,4-tetrahydrodibenzofuran and its derivatives often employs normal-phase column chromatography, where a polar stationary phase, such as silica gel, is used in conjunction with a less polar mobile phase. iipseries.orgresearchgate.net The selection of the stationary and mobile phases can be optimized to achieve efficient separation of a wide range of natural products, including alkaloids, flavonoids, and dibenzofurans. column-chromatography.com

A practical example of this is the isolation of a new tetrahydrodibenzofuran derivative, 2,6-diacetyl-3,4a,7,9-tetrahydroxy-8,9b-dimethyl-1-oxo-1,4,4a,9b-tetrahydrodibenzofuran, from the lichen Usnea antarctica. researchgate.netresearchgate.net In this process, the dried lichen was first extracted with 95% aqueous ethanol. researchgate.net The resulting crude extract was then subjected to column chromatography for separation. researchgate.net

The general procedure involves packing a glass column with silica gel (e.g., Merck, 70–230 mesh ASTM) as the stationary phase. researchgate.netup.ac.za The crude extract is loaded onto the top of the column. rochester.edu The separation is then achieved by eluting the column with a mobile phase, typically a mixture of solvents with increasing polarity, known as gradient elution. iipseries.orgup.ac.zachemistryviews.org A common solvent system for separating compounds of intermediate polarity like tetrahydrodibenzofurans is a gradient of hexane (B92381) and ethyl acetate (B1210297) (EtOAc). up.ac.za The elution may start with 100% hexane, with the polarity gradually increased by adding more ethyl acetate (e.g., 90:10, 80:20, etc.). up.ac.za Fractions are collected sequentially and analyzed, often using Thin-Layer Chromatography (TLC), to identify those containing the pure compound. up.ac.za Fractions with similar TLC profiles are then combined to yield the isolated compound. up.ac.za

Table 1: Typical Parameters for Column Chromatography Isolation of Tetrahydrodibenzofuran Derivatives

| Parameter | Description | Example Application | Reference |

| Stationary Phase | A polar adsorbent material packed into the column. | Silica gel (70-230 mesh ASTM) | researchgate.net, up.ac.za |

| Mobile Phase | A solvent or mixture of solvents that flows through the stationary phase. | Gradient elution with Hexane:Ethyl Acetate (EtOAc) (e.g., from 100:0 to 0:100) | up.ac.za |

| Sample Preparation | The crude material is extracted using a suitable solvent. | Ethanol extraction of lichen material. | researchgate.net |

| Fraction Monitoring | Fractions are analyzed to determine their composition. | Thin-Layer Chromatography (TLC) with a visualizing agent (e.g., vanillin-sulphuric acid). | up.ac.za |

Emerging Analytical Methods for Complex Mixtures Containing Tetrahydrodibenzofurans

The analysis of complex mixtures, such as environmental samples or biological extracts, for the presence of specific compounds like 1,2,3,4-tetrahydrodibenzofuran requires advanced and sensitive analytical techniques. azolifesciences.comescholarship.org While traditional methods are robust, several emerging methodologies offer enhanced resolution, sensitivity, and specificity for identifying and quantifying trace components in intricate matrices. azolifesciences.comnih.gov

Two-Dimensional Gas Chromatography (GCxGC): An evolution of conventional gas chromatography, GCxGC provides a significant expansion in the ability to analyze complex mixtures of organic pollutants. azolifesciences.com This technique offers enhanced separation power, which is crucial for resolving co-eluting compounds in a complex sample, thereby improving identification and quantification.

High-Resolution Mass Spectrometry (HRMS): Coupled with chromatographic techniques, HRMS has become a powerful tool for the analysis of pollutants with high sensitivity and specificity. azolifesciences.com It enables the detection of emerging contaminants at very low concentrations. azolifesciences.com For instance, the molecular formula of a novel tetrahydrodibenzofuran isolated from a natural source was established using High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI), confirming its elemental composition with high accuracy. researchgate.net Gas Chromatography coupled with Mass Spectrometry (GC-MS) has been successfully applied to identify a derivative, 8-Benzyloxy-1,2,3,4-tetrahydro-dibenzofuran, in exhumed HDPE geomembrane samples, demonstrating its utility in characterizing complex environmental matrices. juniperpublishers.com

Microcrystal Electron Diffraction (MicroED): MicroED is an emerging technique that shows great promise for identifying and quantifying the components of complex mixtures with high resolution and sensitivity. nih.gov This method is particularly powerful for the structural analysis of crystalline compounds within a mixture, even when present in small amounts. nih.gov It can distinguish between different isomers based on their crystal structures, offering a level of detail that can be challenging to achieve with other methods. nih.gov The technique provides an advantage for the analysis of crystalline powders, which has traditionally been the domain of powder X-ray diffraction (PXRD). nih.gov

Advanced Liquid Chromatography Techniques: Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS²) represents a rapid and robust method for analyzing high-priority organic contaminant mixtures in complex matrices like biosolids. escholarship.org Such methods are validated for a wide range of chemicals and can detect contaminants at concentrations ranging from µg/kg to ng/kg levels. escholarship.org

Table 2: Emerging Analytical Methods for Tetrahydrodibenzofuran Analysis in Complex Mixtures

| Method | Principle | Application for Tetrahydrodibenzofurans | Reference |

| Two-Dimensional Gas Chromatography (GCxGC) | Enhanced chromatographic separation by using two different columns, providing higher peak capacity and resolution. | Analysis of complex mixtures of organic pollutants, potentially resolving tetrahydrodibenzofuran isomers from other contaminants. | azolifesciences.com |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, allowing for the determination of elemental composition and identification of unknown compounds. | Structure elucidation and confirmation of tetrahydrodibenzofuran derivatives in natural product extracts and environmental samples. | researchgate.net, azolifesciences.com, juniperpublishers.com |

| Microcrystal Electron Diffraction (MicroED) | Determines the three-dimensional structure of molecules from nano-sized crystals using an electron beam. | Identification and structural characterization of crystalline tetrahydrodibenzofuran compounds within complex solid mixtures. | nih.gov |

| Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS²) | Combines the high separation efficiency of UPLC with the high sensitivity and selectivity of tandem mass spectrometry. | High-throughput quantitative analysis of trace levels of tetrahydrodibenzofuran contaminants in complex environmental matrices like biosolids. | escholarship.org |

Computational and Theoretical Investigations of Tetrahydrodibenzofuran Systems

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and inherent reactivity of 1,2,3,4-tetrahydrodibenzofuran. These studies provide a foundational understanding of the molecule's behavior in chemical reactions.

A key aspect of these investigations is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that reflects the chemical reactivity and kinetic stability of the molecule. irjweb.comresearchgate.netwuxibiology.com A smaller gap generally suggests higher reactivity. researchgate.net For heterocyclic compounds, these calculations help in understanding their potential as inhibitors or in other biological activities. irjweb.com

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution within the 1,2,3,4-tetrahydrodibenzofuran molecule. uni-muenchen.deresearchgate.netreed.eduresearchgate.net These maps are invaluable for predicting how the molecule will interact with other chemical species. Regions of negative electrostatic potential (typically colored red) indicate areas rich in electrons and are prone to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack. uni-muenchen.deresearchgate.net This information is critical for understanding intermolecular interactions, such as those involved in biological recognition or catalysis.

Global reactivity descriptors, derived from quantum chemical calculations, provide quantitative measures of a molecule's reactivity. These include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Chemical Potential (µ): Related to the electronegativity of the molecule.

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons.

These descriptors are powerful tools for comparing the reactivity of different 1,2,3,4-tetrahydrodibenzofuran derivatives and for predicting their behavior in various chemical environments. irjweb.com

| Descriptor | Significance in Reactivity Analysis |

| HOMO Energy | Indicates electron-donating ability. |

| LUMO Energy | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | Correlates with chemical reactivity and stability. irjweb.comresearchgate.netwuxibiology.com |

| MEP Map | Visualizes charge distribution and predicts sites for electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.netreed.eduresearchgate.net |

| Chemical Hardness | Measures resistance to change in electron configuration. |

| Chemical Potential | Relates to electronegativity. |

| Electrophilicity Index | Quantifies electron-accepting capability. |

Molecular Dynamics Simulations for Conformational Analysis

The flexibility of the 1,2,3,4-tetrahydrodibenzofuran scaffold, particularly the saturated tetrahydrofuran (B95107) ring, is a key determinant of its biological activity and physical properties. Molecular dynamics (MD) simulations are a powerful computational technique used to explore the conformational landscape of molecules over time. nih.govnih.gov

MD simulations treat atoms as classical particles and use force fields to describe the potential energy of the system as a function of atomic coordinates. By solving Newton's equations of motion, the trajectory of each atom can be followed, providing a detailed picture of the molecule's dynamic behavior. nih.gov This allows for the investigation of various conformations and the transitions between them.

For 1,2,3,4-tetrahydrodibenzofuran, the saturated six-membered ring can adopt several conformations, such as chair, boat, and twist-boat forms. libretexts.orgslideshare.netlibretexts.org The relative stability of these conformations is influenced by steric and electronic effects of substituents on the ring. libretexts.orglibretexts.org For instance, in substituted cyclohexanes, which are analogous to the saturated ring of tetrahydrodibenzofuran, bulky substituents generally prefer to occupy the equatorial position to minimize steric hindrance. libretexts.orglibretexts.org

MD simulations can be used to:

Identify the most stable, low-energy conformations of 1,2,3,4-tetrahydrodibenzofuran and its derivatives.

Determine the energy barriers between different conformations.

Analyze the influence of solvent on the conformational preferences.

Understand how the molecule's shape and flexibility might affect its interaction with biological targets.

By providing a dynamic view of the molecule, MD simulations complement the static picture obtained from quantum chemical calculations and experimental techniques like X-ray crystallography and NMR spectroscopy.

| Computational Technique | Information Gained for Conformational Analysis |

| Molecular Dynamics (MD) | Dynamic behavior, conformational transitions, solvent effects. nih.govnih.gov |

| Force Fields | Potential energy landscape, relative energies of conformers. |

| Conformational Searching | Identification of stable and low-energy conformations. |

In Silico Approaches to Structure-Activity Relationship (SAR) Elucidation

Understanding the relationship between the chemical structure of a molecule and its biological activity is a cornerstone of drug discovery. In silico Structure-Activity Relationship (SAR) studies, including Quantitative Structure-Activity Relationship (QSAR) models, are computational techniques that aim to establish these correlations. nih.govfrontiersin.org

For the 1,2,3,4-tetrahydrodibenzofuran scaffold, SAR studies can reveal which structural modifications are likely to enhance a desired biological effect, such as anticancer or antimicrobial activity. mdpi.commdpi.com These studies typically involve a series of derivatives where specific parts of the molecule are systematically varied.

3D-QSAR is a powerful extension of this approach that considers the three-dimensional properties of the molecules. nih.govnih.govoncotarget.com In a 3D-QSAR study, the molecules are aligned, and their steric and electrostatic fields are calculated and correlated with their biological activities. The results are often visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. oncotarget.com For example, a 3D-QSAR study on dibenzofuran (B1670420) derivatives as PTP-MEG2 inhibitors revealed that specific hydrophobic and hydrogen bond acceptor features were crucial for their inhibitory activity. nih.govnih.gov

Key aspects of in silico SAR studies include:

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each compound in the series.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the model is rigorously tested to ensure its reliability.

These in silico SAR models can then be used to predict the activity of new, untested derivatives of 1,2,3,4-tetrahydrodibenzofuran, thereby guiding the synthesis of more potent and selective compounds. nih.govfrontiersin.org

| In Silico SAR Technique | Application to Tetrahydrodibenzofuran Derivatives |

| 2D-QSAR | Correlates 2D structural features with biological activity. |

| 3D-QSAR | Relates 3D steric and electrostatic fields to biological activity, providing contour maps for rational design. nih.govnih.govoncotarget.com |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. |

Computational Design and Virtual Screening of Tetrahydrodibenzofuran-Based Scaffolds

The 1,2,3,4-tetrahydrodibenzofuran core structure represents a valuable scaffold for the design of new bioactive molecules. Computational design and virtual screening are powerful in silico techniques used to explore vast chemical spaces and identify promising lead compounds for drug discovery. biosolveit.dersc.orgarxiv.orgnih.govresearchgate.netarxiv.org

Computational Design involves the rational, computer-aided creation of new molecules with desired properties. findaphd.comnih.gov Starting with the 1,2,3,4-tetrahydrodibenzofuran scaffold, new derivatives can be designed by adding or modifying functional groups to enhance their interaction with a specific biological target. This process is often guided by the insights gained from SAR and molecular docking studies.

Virtual Screening is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. biosolveit.dersc.orgarxiv.orgnih.govresearchgate.netarxiv.org There are two main approaches:

Structure-Based Virtual Screening: This method requires the 3D structure of the biological target (e.g., a protein). Molecular docking simulations are used to predict how each compound in the library will bind to the target's active site and to estimate the binding affinity.

Ligand-Based Virtual Screening: When the 3D structure of the target is unknown, this approach uses the structure of known active compounds as a template. The library is then searched for molecules with similar shapes and chemical features.

The 1,2,3,4-tetrahydrodibenzofuran scaffold can be used to create focused virtual libraries for screening against various biological targets. biointerfaceresearch.com By decorating the scaffold with different substituents, a diverse range of compounds can be generated in silico and evaluated for their potential bioactivity. thesciencein.org This approach significantly accelerates the initial stages of drug discovery by prioritizing the synthesis and experimental testing of the most promising candidates. arxiv.orgresearchgate.net

| Computational Method | Role in Drug Discovery with Tetrahydrodibenzofuran |

| Computational Design | Rational design of novel derivatives with improved properties. findaphd.comnih.gov |

| Structure-Based Virtual Screening | Docking of tetrahydrodibenzofuran libraries to a known target structure. |

| Ligand-Based Virtual Screening | Searching for compounds with similar features to known active tetrahydrodibenzofurans. |

| Scaffold Hopping | Identifying new core structures with similar properties to active tetrahydrodibenzofurans. biosolveit.de |

Mechanistic Studies through Computational Modeling of Chemical Reactions

Computational modeling provides a powerful lens through which to investigate the detailed mechanisms of chemical reactions involving 1,2,3,4-tetrahydrodibenzofuran. By mapping out the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the most favorable reaction pathways.